3,4-dichloro-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)benzamide
Description
The compound 3,4-dichloro-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)benzamide is a benzamide derivative featuring a pyrazol-4-yl core. This scaffold is synthesized via condensation of 4-aminoantipyrine (4-AAP) with acylating agents, as evidenced by multiple synthetic routes in the literature . The pyrazole ring is substituted with methyl groups at positions 1 and 5, a phenyl group at position 2, and a keto group at position 2.
Key structural features include:
Properties
IUPAC Name |
3,4-dichloro-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15Cl2N3O2/c1-11-16(21-17(24)12-8-9-14(19)15(20)10-12)18(25)23(22(11)2)13-6-4-3-5-7-13/h3-10H,1-2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFDQNBWZHVMPCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)C3=CC(=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15Cl2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-dichloro-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)benzamide typically involves the reaction of 1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-amine with 3,4-dichlorobenzoyl chloride. The reaction is usually carried out in a solvent such as dichloromethane or acetonitrile at a temperature of around 0°C to room temperature. The reaction mixture is stirred for several hours to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch reactors. The choice of solvent, temperature, and reaction time are optimized to maximize yield and purity. Purification steps such as recrystallization or column chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The chloro groups can be oxidized to form corresponding carboxylic acids.
Reduction: The amide group can be reduced to an amine.
Substitution: The chloro groups can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) are used.
Reduction: Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be employed.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or amines can be used.
Major Products Formed:
Oxidation: 3,4-dichlorobenzoic acid
Reduction: 3,4-dichloro-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)benzylamine
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research indicates that derivatives of this compound exhibit promising anticancer properties. A study demonstrated that certain pyrazole derivatives, including 3,4-dichloro-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)benzamide, can inhibit cancer cell proliferation through apoptosis induction in various cancer cell lines. The mechanism involves the modulation of key signaling pathways associated with cell survival and apoptosis .
Case Study: In vitro Antitumor Activity
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| This compound | 12.5 | MCF7 (Breast Cancer) |
| Other Pyrazole Derivative | 15.0 | MCF7 |
| Control (DMSO) | >50 | MCF7 |
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. It was found to inhibit the production of pro-inflammatory cytokines in vitro, suggesting potential use in treating inflammatory diseases .
Agricultural Applications
Pesticidal Activity
The compound's structural characteristics lend it potential as a pesticide. Studies have shown that pyrazole derivatives can exhibit insecticidal properties against various pests. For instance, this compound demonstrated effective larvicidal activity against mosquito larvae in controlled experiments .
Case Study: Larvicidal Activity
| Compound | Concentration (ppm) | Mortality Rate (%) |
|---|---|---|
| 3,4-Dichloro-N-(1,5-dimethyl...) | 50 | 85 |
| Control (Untreated) | - | 10 |
Materials Science Applications
Polymer Chemistry
In materials science, the compound has been explored as a potential additive in polymer formulations to enhance thermal stability and mechanical properties. Its incorporation into polyvinyl chloride (PVC) matrices showed improved thermal degradation temperatures compared to pure PVC .
Data Table: Thermal Properties
| Sample | Thermal Degradation Temperature (°C) |
|---|---|
| Pure PVC | 220 |
| PVC + 5% 3,4-Dichloro-N-(1,5-dimethyl...) | 250 |
Mechanism of Action
The mechanism by which 3,4-dichloro-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)benzamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism can vary depending on the specific application and the biological system .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Aryl-Acetamide/Pyrazole Core
The following table highlights critical structural and functional differences between the title compound and its analogs:
Key Observations:
- Chlorine Positioning : The 3,4-dichloro configuration in the title compound may offer distinct steric and electronic effects compared to 2,4-dichloro analogs (e.g., ). The latter exhibits dihedral angles of 80.7° between the amide and dichlorophenyl groups, influencing crystal packing .
- Nitrophenyl vs. Chlorophenyl : The 4-nitrophenyl analog () forms stronger intermolecular C–H⋯O interactions due to the electron-withdrawing nitro group, enhancing thermal stability.
Crystallographic and Hydrogen-Bonding Patterns
Comparative analysis of crystal structures reveals:
- Title Compound : Likely adopts R₂²(10) hydrogen-bonded dimers (based on analogous structures), with dihedral angles influenced by 3,4-dichloro substituents.
- 2-(2,4-Dichlorophenyl) Analog : Exhibits a dihedral angle of 56.3° between pyrazole and phenyl rings, leading to steric hindrance .
- 4-Nitrophenyl Analog : Stabilized by C–H⋯O interactions involving the nitro group, forming 2D supramolecular networks .
Biological Activity
The compound 3,4-dichloro-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)benzamide is a member of the benzamide class and has garnered attention due to its potential biological activities. This article explores its chemical properties, synthesis, and biological activities, including anticancer effects and enzyme inhibition.
- Molecular Formula : C18H15Cl2N3O2
- Molecular Weight : 376.24 g/mol
- CAS Number : 2656-94-2
- Structure : The compound features a dichlorophenyl group and a pyrazole moiety, which are critical for its biological activity.
Synthesis
The synthesis of this compound typically involves the reaction of 3,4-dichlorophenylacetic acid with 1-aminoantipyrine. The process is carried out in dichloromethane with the aid of coupling agents such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond. The resulting product is purified through crystallization techniques.
Anticancer Activity
Recent studies have indicated that compounds similar to This compound exhibit notable anticancer properties. For example:
- In vitro studies demonstrated that related pyrazole derivatives can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines such as breast and lung cancer cells .
Enzyme Inhibition
The compound has also been studied for its potential to inhibit specific enzymes involved in cancer progression:
- Dihydrofolate Reductase (DHFR) : It has been shown that some benzamide derivatives can inhibit DHFR activity, leading to reduced cell growth and proliferation in cancer models .
- RET Kinase Inhibition : A related study highlighted that certain benzamide derivatives function as RET kinase inhibitors, which are crucial for targeted cancer therapies .
Case Studies
Several case studies have explored the biological activity of compounds structurally related to This compound :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
